- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159

Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

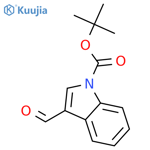

96551-22-3 structure

Nombre del producto:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Número CAS:96551-22-3

MF:C14H17NO3

Megavatios:247.289684057236

MDL:MFCD05864717

CID:803502

PubChem ID:11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester

- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester

- 1-Boc-3-Hydroxymethylindole

- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester

- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate

- N-Boc-3-(hydroxymethyl)indole

- 1-Boc-3-hydroxymethyl-indole

- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 1-N-Boc-indole-3-methanol

- OOVPQKQFSDFRFA-UHFFFAOYSA-N

- BCP26926

- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)

- N-Boc-1H-indole-3-methanol

- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole

- SY015985

- MFCD05864717

- 11Z-0700

- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole

- ALBB-016769

- F2158-2280

- SCHEMBL1520892

- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole

- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

- J-524490

- 96551-22-3

- DB-025981

- SB40328

- DTXSID80454365

- CS-W005763

- AB1294

- AKOS005069607

- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

-

- MDL: MFCD05864717

- Renchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3

- Clave inchi: OOVPQKQFSDFRFA-UHFFFAOYSA-N

- Sonrisas: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 247.12100

- Masa isotópica única: 247.12084340g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 3

- Complejidad: 311

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.4

- Superficie del Polo topológico: 51.5

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: No data available

- Punto de fusión: No data available

- Punto de ebullición: 396°C at 760 mmHg

- Punto de inflamación: 193.3℃

- índice de refracción: 1.553

- PSA: 51.46000

- Logp: 2.91680

- Presión de vapor: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Instrucciones de Seguridad: H303+H313+H333

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

- Nivel de peligro:IRRITANT

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | H946760-2g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

$ 138.00 | 2023-04-15 | ||

| Chemenu | CM101361-10g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D406526-1g |

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |

96551-22-3 | 97% | 1g |

$140 | 2024-05-23 | |

| Apollo Scientific | OR1698-10g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 10g |

£171.00 | 2024-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 5g |

¥465.0 | 2022-10-09 | |

| eNovation Chemicals LLC | D691256-10g |

N-Boc-3-(hydroxymethyl)indole |

96551-22-3 | >95% | 10g |

$195 | 2024-07-20 | |

| Apollo Scientific | OR1698-1g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 1g |

£45.00 | 2024-05-26 | |

| TRC | H946760-5 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 5g |

230.00 | 2021-08-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 250mg |

¥45.0 | 2022-10-09 | |

| TRC | H946760-2 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

110.00 | 2021-08-05 |

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt

Referencia

- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

Referencia

- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt

Referencia

- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt

Referencia

- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referencia

- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Referencia

- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

Referencia

- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt

Referencia

- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium borohydride

Referencia

- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt

Referencia

- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

Referencia

- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt

1.2 Reagents: Water ; 15 min, rt

1.2 Reagents: Water ; 15 min, rt

Referencia

- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate

- Indole-3-carboxaldehyde

- Di-tert-butyl dicarbonate

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Literatura relevante

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

2. Back matter

-

3. Book reviews

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos carboxílicos de indol

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos indolcarboxílicos y derivados ácidos carboxílicos de indol

96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) Productos relacionados

- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)

- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)

- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)

- 220499-12-7(1-Boc-4-hydroxymethylindole)

- 2383440-58-0(methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate)

- 1016397-44-6(N-(1-cyanocyclohexyl)-N-methyl-2-(3-nitrophenoxy)acetamide)

- 1396631-59-6(5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide)

- 1780205-32-4(2-Chloro-5-(1,1-difluoroethyl)aniline)

- 2101197-39-9(4-amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):394.0/1403.0